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Compound of Interest

Compound Name: Antitubercular agent-45

Cat. No.: B12386247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Pretomanid (formerly PA-

824), a nitroimidazooxazine antimycobacterial agent, across various tuberculosis (TB) infection

models. Pretomanid was approved by the U.S. Food and Drug Administration (FDA) in 2019 as

part of the all-oral, three-drug "BPaL" regimen (Bedaquiline, Pretomanid, and Linezolid) for the

treatment of extensively drug-resistant (XDR-TB) and treatment-intolerant or non-responsive

multidrug-resistant TB (MDR-TB).[1][2] This document collates key experimental data, details

the methodologies employed in pivotal studies, and presents visual workflows to aid in the

objective evaluation of Pretomanid's performance against other antitubercular agents.

In Vitro Efficacy
Pretomanid demonstrates potent activity against a wide range of Mycobacterium tuberculosis

(Mtb) isolates, including drug-susceptible and drug-resistant strains. Its efficacy is typically

quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of

the drug that prevents visible growth of the bacteria.
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M. tuberculosis Strain Type
Pretomanid MIC Range

(µg/mL)
Key Findings

Drug-Susceptible (DS-TB) 0.005 - 0.48

Resistance phenotype has

limited impact on Pretomanid

activity.[1]

Multidrug-Resistant (MDR-TB) 0.005 - 0.48
Effective against isolates

resistant to first-line drugs.[1]

Extensively Drug-Resistant

(XDR-TB)
0.005 - 0.48

Maintains potency against

highly resistant strains.[1]

M. tuberculosis H37Rv

Reference Strain
0.06 - 0.25 (99% of replicates)

High reproducibility in testing.

[3] An epidemiological cut-off

value (ECOFF) of 0.5 mg/L is

supported for non-Lineage 1

Mtb.[3]

Other Mycobacterium Species Variable

Active against M. bovis, M.

africanum (<0.0312 to 0.125

µg/mL).[1] Reduced or no

activity against non-

tuberculous mycobacteria

(NTM) like M. avium complex

and M. abscessus in vitro,

though some in vivo efficacy

against M. abscessus is

observed.[1][4]

In Vivo Efficacy: Murine Models
Murine models of TB are critical for evaluating the bactericidal and sterilizing activity of new

drug candidates. Pretomanid has been extensively tested in these models, primarily in BALB/c,

C3HeB/FeJ, and immunocompromised nude mice, demonstrating significant efficacy alone and

in combination regimens.
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Murine Model Regimen

Key Efficacy Metric

(Compared to

Control/Standard of

Care)

Conclusion

BALB/c Mice (Chronic

Infection)

BPaL (Bedaquiline +

Pretomanid +

Linezolid)

- Superior bactericidal

and sterilizing activity

compared to the first-

line regimen (Rifampin

+ Isoniazid +

Pyrazinamide).[5] -

Shortens treatment

duration needed to

prevent relapse by at

least 2 months

compared to

Bedaquiline +

Linezolid alone.[5][6]

Pretomanid is a

critical component of

the BPaL regimen,

increasing bactericidal

activity and preventing

the emergence of

resistance.[5][6]

BALB/c Mice (Chronic

Infection)

BPaMZ (Bedaquiline

+ Pretomanid +

Moxifloxacin +

Pyrazinamide)

- 1-log10 greater CFU

reduction after 1

month compared to

BMZ (Bedaquiline +

Moxifloxacin +

Pyrazinamide).[6] -

Shortens treatment

duration required to

prevent relapse by 2.5

to 3.5 months

compared to the first-

line regimen.[6]

The addition of

Pretomanid

significantly enhances

the efficacy of the

BPaMZ regimen.[6]

C3HeB/FeJ Mice

(Caseous Pneumonia)
BPaMZ vs. BMZ

- Increased median

survival (60 vs. 21

days).[5] - Reduced

median lung CFU by

2.4 log10 at 1 month.

[5]

Pretomanid's

contribution is

significant in a model

that mimics advanced

human TB with

caseous necrosis.[5]
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BALB/c Mice (TB

Meningitis)

BPaL vs. Standard

Therapy (HRZ)

- BPaL demonstrated

bactericidal activity

but was substantially

inferior to the standard

HRZ regimen in

reducing bacterial

burden in the brain.[7]

While Pretomanid

shows excellent

penetration into the

central nervous

system, the overall

BPaL regimen was

less effective than

standard therapy in

this specific model,

possibly due to poorer

CNS penetration of

bedaquiline and

linezolid.[7]

Clinical Efficacy: Human Trials
Pretomanid's efficacy in humans has been validated through pivotal clinical trials, most notably

the Nix-TB and ZeNix studies, which evaluated the BPaL regimen in patients with highly drug-

resistant TB.
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Clinical Trial
Patient

Population
Regimen(s)

Primary

Outcome

(Favorable

Response

Rate)

Key Findings

Nix-TB

XDR-TB,

Treatment-

Intolerant/Non-

Responsive

MDR-TB

BPaL (B: 200mg

QD; Pa: 200mg

QD; L: 1200mg

QD for 6 months)

90% at 6 months

post-treatment.

[8][9]

Demonstrated

high efficacy of a

6-month, all-oral

regimen for

highly resistant

TB.[8][9]

However, high

rates of adverse

events,

particularly

peripheral

neuropathy

(81%) and

myelosuppressio

n (48%), were

associated with

the high dose of

linezolid.[10]

ZeNix

XDR-TB,

Treatment-

Intolerant/Non-

Responsive

MDR-TB

BPaL with varied

Linezolid

dosage/duration:

- 1200mg for 6

months -

1200mg for 2

months - 600mg

for 6 months -

600mg for 2

months

- 93%

(1200mg/6mo) -

89%

(1200mg/2mo) -

91%

(600mg/6mo) -

84%

(600mg/2mo)[8]

Efficacy was

maintained with

reduced linezolid

dosage and/or

duration, leading

to a significant

decrease in

associated side

effects.[8][10][11]
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Real-World

Setting (Belarus

& Uzbekistan)

MDR/RR-TB and

pre-XDR-TB

- BPaL +

Moxifloxacin

(MDR/RR-TB) -

BPaL +

Clofazimine (pre-

XDR-TB)

93.6% overall

successful

treatment

outcome (95.3%

for MDR/RR-TB;

90.4% for pre-

XDR-TB).[12]

High treatment

success rates

from clinical trials

are achievable in

real-world,

programmatic

settings.[12]

Experimental Protocols & Methodologies
In Vitro MIC Determination (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of Pretomanid against M.

tuberculosis.

Strain Preparation:M. tuberculosis strains (e.g., H37Rv, clinical isolates) are cultured in

Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and

glycerol.

Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of

Pretomanid in 7H9 broth. Final drug concentrations typically range from <0.008 to >16

µg/mL.

Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5

CFU/mL), and each well is inoculated.

Incubation: The plate is sealed and incubated at 37°C for 7-14 days.

Reading Results: The MIC is defined as the lowest drug concentration that completely

inhibits visible bacterial growth. This can be assessed visually or by using a colorimetric

indicator like resazurin, which changes color in the presence of metabolic activity.

Murine Model of Chronic TB Infection
This protocol assesses the bactericidal and sterilizing activity of drug regimens in vivo.
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Infection: Female BALB/c mice are infected via a low-dose aerosol route with M. tuberculosis

H37Rv, delivering approximately 100-200 bacilli to the lungs. The infection is allowed to

establish for 4-6 weeks to develop a chronic, stable bacterial load.

Treatment Initiation: Mice are randomized into treatment groups (e.g., Untreated Control,

Standard of Care [RHZ], BPaL). Drugs are typically administered 5 days per week by oral

gavage. Dosages are selected to produce plasma exposures in mice comparable to those

observed in humans (e.g., Pretomanid 100 mg/kg).

Efficacy Assessment (Bactericidal Activity): At specific time points (e.g., 1, 2 months),

subsets of mice from each group are euthanized. The lungs and spleens are aseptically

removed, homogenized, and plated on selective 7H11 agar plates in serial dilutions.

Colony Forming Unit (CFU) Enumeration: Plates are incubated at 37°C for 3-4 weeks, after

which bacterial colonies are counted. The efficacy is measured as the reduction in the mean

log10 CFU count compared to untreated controls or the standard of care.

Relapse Assessment (Sterilizing Activity): To assess sterilizing activity, treatment is continued

for a defined duration (e.g., 3-6 months). After treatment cessation, a separate cohort of mice

is held for 3 months without therapy. Relapse is determined by culturing lung homogenates.

A regimen is considered more sterilizing if a lower proportion of mice relapse after treatment.
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Caption: Pretomanid's dual mechanism of action against M. tuberculosis.
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Caption: Generalized workflow for antitubercular drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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